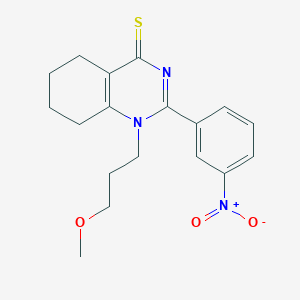
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclopropanecarboxamide, also known as TQS, is a potent and selective inhibitor of the enzyme tankyrase. Tankyrase is an important regulator of the Wnt signaling pathway, which is involved in many cellular processes including cell proliferation, differentiation, and apoptosis. TQS has been shown to have potential therapeutic applications in various diseases including cancer, diabetes, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Researchers have developed methods for synthesizing derivatives of thiophene and quinoline, exploring their chemical reactivity for potential applications. For example, Aleksandrov et al. (2020) demonstrated the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through condensation, followed by various electrophilic substitution reactions, indicating the versatility of these compounds for further chemical modification (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Antimicrobial and Antitubercular Activity
Derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antitubercular effects. Kantevari et al. (2011) synthesized novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, demonstrating significant antimycobacterial activity against Mycobacterium tuberculosis, showcasing the potential of these compounds in the development of new therapeutic agents for tuberculosis (Kantevari, Reddy Patpi, Sridhar, Yogeeswari, & Sriram, 2011).
Anticancer Activity
Several studies have focused on the anticancer properties of thiophene-quinoline derivatives. Mudududdla et al. (2015) investigated derivatives for their ability to overcome cancer chemoresistance through the inhibition of angiogenesis and P-glycoprotein efflux pump activity, highlighting the potential of these compounds in cancer therapy (Mudududdla, Guru, Wani, Sharma, Joshi, Vishwakarma, Kumar, Bhushan, & Bharate, 2015).
Antioxidant, Anti-inflammatory, and DNA Binding
Compounds incorporating the thiophene and quinoline moieties have been evaluated for their antioxidant, anti-inflammatory activities, and DNA binding properties. Douadi et al. (2020) synthesized azoimine quinoline derivatives, exhibiting greater antioxidant potential than ascorbic acid and demonstrating significant binding interaction with DNA, suggesting applications in biochemical research and potential therapeutic uses (Douadi, Chafaa, Douadi, Al-Noaimi, & Kaabi, 2020).
Optical Properties
Research into the optical properties of thiophene-quinoline derivatives has also been conducted, with Bogza et al. (2018) studying the fluorescence quantum yields of 2-functionally substituted thieno[3,2-c]quinolines. These compounds exhibited moderate to high fluorescence quantum yields, suggesting their potential use in optical materials and fluorescent probes (Bogza, Rastrepin, Nider, Zheleznova, Stasyuk, Kurowska, Laba, Ulyankin, Domagala, & Fisyuk, 2018).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as n-(thiophen-2-yl) nicotinamide derivatives, have been found to exhibit fungicidal activities
Mode of Action
Based on its structural similarity to other n-(thiophen-2-yl) nicotinamide derivatives, it’s possible that it may interact with its targets in a similar manner .
Biochemical Pathways
Given its potential fungicidal activity, it may interfere with essential biochemical pathways in fungi, leading to their death .
Result of Action
If it does indeed possess fungicidal activity, it may result in the death of targeted fungi .
Propiedades
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c20-17(12-5-6-12)18-14-7-8-15-13(11-14)3-1-9-19(15)24(21,22)16-4-2-10-23-16/h2,4,7-8,10-12H,1,3,5-6,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRJETGNVYWPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2505878.png)
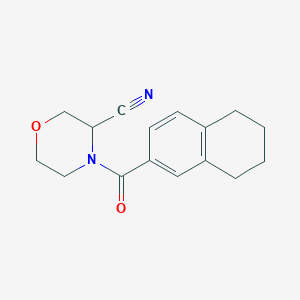
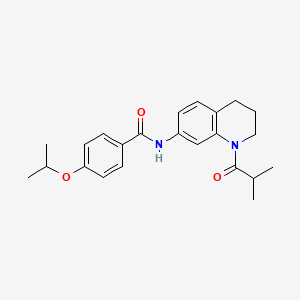
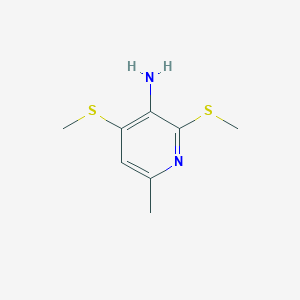
![ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B2505888.png)

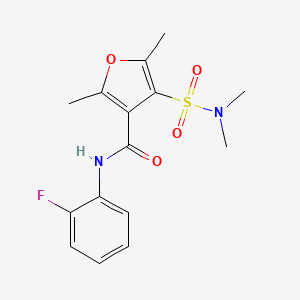
![Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2505892.png)
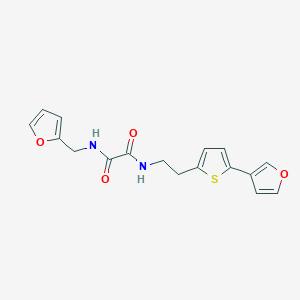

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505896.png)

